1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one
説明
特性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-anilino-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-17(28)18-7-9-21(10-8-18)26-11-13-27(14-12-26)22(29)15-20-16-30-23(25-20)24-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOWYLFJTOTXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity. This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity.
Biochemical Pathways
The inhibition of PARP leads to the disruption of DNA repair pathways. This is because PARP is involved in the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can progress to double-strand breaks. When the cell attempts to repair these double-strand breaks, errors can occur which can lead to cell death.
生化学分析
Biochemical Properties
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The interaction between 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one and PARP results in the inhibition of the enzyme’s activity, which can lead to the accumulation of DNA damage in cells. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one on various types of cells and cellular processes have been extensively studied. In human breast cancer cells, this compound has been shown to induce cell death by inhibiting PARP activity. This inhibition leads to the accumulation of DNA damage, triggering apoptosis. Furthermore, 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one can influence cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one involves its binding interactions with biomolecules, particularly enzymes like PARP. By binding to the active site of PARP, the compound inhibits the enzyme’s activity, preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. Additionally, 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one may also interact with other enzymes and proteins, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one remains stable under specific conditions, allowing for sustained inhibition of PARP activity. Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including sustained DNA damage and apoptosis.
Dosage Effects in Animal Models
The effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity, leading to DNA damage and cell death. At higher doses, the compound may exhibit toxic or adverse effects, such as off-target interactions and systemic toxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing adverse effects. These findings highlight the importance of optimizing dosage to achieve desired outcomes in preclinical studies.
Metabolic Pathways
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active and inactive metabolites, which can further interact with cellular targets. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its intracellular targets. Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are essential for the compound’s therapeutic efficacy and distribution within the body.
Subcellular Localization
The subcellular localization of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches its intended targets. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
生物活性
The compound 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. Its structure features a piperazine ring and a thiazole moiety, both of which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C22H25N3O4
- Molar Mass : 395.45 g/mol
- CAS Number : 1142211-61-7
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown promising results in inhibiting tumor cell proliferation. The presence of the thiazole moiety is crucial for enhancing cytotoxicity against cancer cell lines .
2. Antimicrobial Activity
Compounds containing piperazine and thiazole rings have demonstrated antimicrobial effects against various bacterial strains. For example, derivatives similar to the compound have been tested against Staphylococcus aureus and MRSA, showing effective inhibition .
3. Anti-inflammatory Properties
The anti-inflammatory potential of piperazine derivatives has also been explored. Compounds with similar functional groups have shown to inhibit pro-inflammatory cytokines, suggesting that the compound may possess similar activities .
Structure-Activity Relationship (SAR)
The biological activity of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one can be understood through SAR studies:
| Structural Feature | Biological Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to biological targets, contributing to anticancer and antimicrobial effects |
| Thiazole Moiety | Essential for cytotoxic activity; modifications can enhance potency |
| Acetophenone Group | Contributes to overall stability and bioavailability |
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and evaluated for their anticancer activity. The findings indicated that modifications in the thiazole ring significantly influenced their effectiveness against cancer cell lines .
- Piperazine Analog Studies : Research on piperazine analogs revealed that the introduction of electron-donating groups enhanced their anticancer properties compared to those with electron-withdrawing groups .
科学的研究の応用
Anticancer Research
Recent studies have highlighted the potential of thiazole derivatives, including those similar to 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, as anticancer agents. These compounds have shown promise in inducing apoptosis in cancer cells through mechanisms involving cytochrome c release and caspase activation .
Neuropharmacology
The piperazine moiety present in the compound is known for its neuropharmacological effects. Compounds with piperazine structures are often investigated for their potential to act as anxiolytics or antidepressants. The specific configuration of this compound may enhance its binding affinity to serotonin receptors, a common target in the treatment of mood disorders .
Antimicrobial Activity
Research into similar compounds has suggested antimicrobial properties. The thiazole ring has been associated with various biological activities, including antibacterial and antifungal effects. Investigations into the structure-activity relationships (SAR) of thiazole derivatives indicate that modifications can enhance their efficacy against microbial pathogens .
Case Studies and Findings
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and reported biological activities:
Key Structural and Functional Insights:
Piperazine Modifications: The 4-acetylphenyl-piperazine group is conserved in the target compound, 12l, QD10, and m4. However, QD10 replaces the acetyl group with a benzoylphenoxypropyl chain, enhancing lipophilicity . In leniolisib (), the piperazine is linked to a complex imidazole-dioxolane structure, conferring cortisol synthesis inhibition .
Thiazole/Heterocyclic Variations: The target compound’s 2-(phenylamino)thiazol-4-yl group differs from 12l’s 4-methyl-2-(methylamino)thiazol-5-yl. This substitution impacts hydrogen bonding and steric interactions, critical for CDK9 inhibition .
Biological Activity :
- CDK9 inhibitors (e.g., 12l) prioritize pyrimidine-thiazole interactions, while H3 receptor ligands (e.g., QD10) require extended aryl-alkyl chains for receptor binding .
- Leniolisib’s cortisol inhibition relies on its dioxolane-imidazole moiety, absent in other compounds .
Physicochemical Properties :
- Purity levels vary: QD10 achieves 100% purity via UPLC/MS, whereas 12l and 12m () have 96–98% purity, reflecting differences in synthetic optimization .
- Melting points correlate with crystallinity; 12l (226–228°C) is more crystalline than QD10 (148–151°C), likely due to rigid thiazole-pyrimidine stacking .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one, and what key reaction conditions should be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, acylation of piperazine derivatives followed by nucleophilic substitution with thiazole intermediates is common. Key steps include refluxing with potassium carbonate to facilitate coupling reactions and using trifluoroacetic acid (TFA) for deprotection. Optimization of reaction time (e.g., 5–12 hours for reflux) and stoichiometric ratios (e.g., 1:2 molar ratios for nucleophilic substitution) is critical. Purification via silica gel column chromatography with EtOAc–petroleum ether gradients ensures product integrity .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm proton environments and carbon frameworks. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify functional groups like acetyl or thiazole rings. Cross-referencing with synthetic intermediates (e.g., piperazin-1-ium trifluoroacetate derivatives) ensures structural fidelity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential, particularly regarding serotonin receptor interactions?
- Methodological Answer : SAR studies should focus on modifying substituents on the phenylacetyl and thiazole moieties. In vitro radioligand binding assays (e.g., against 5-HT₁A or 5-HT₂A receptors) can quantify affinity. Computational docking studies using serotonin receptor crystal structures (PDB IDs) help predict binding modes. For example, substituting the acetyl group with bulkier aryl groups may enhance receptor selectivity, as seen in analogous arylpiperazine derivatives .
Q. What experimental strategies address discrepancies in reported biological activity data for piperazine-thiazole hybrids?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural impurities. Researchers should:
- Standardize assay protocols (e.g., uniform serotonin receptor subtypes, consistent ATP concentrations).
- Validate compound purity via orthogonal methods (e.g., HPLC coupled with MS).
- Compare results with structurally characterized analogs (e.g., 4′-piperazinoacetophenone derivatives) to isolate substituent effects .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
